Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate
CAS No.: 807617-86-3
Cat. No.: VC16793169
Molecular Formula: C6H9N3O4
Molecular Weight: 187.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807617-86-3 |
|---|---|
| Molecular Formula | C6H9N3O4 |
| Molecular Weight | 187.15 g/mol |
| IUPAC Name | methyl 2-(1-azido-3-oxopropan-2-yl)oxyacetate |
| Standard InChI | InChI=1S/C6H9N3O4/c1-12-6(11)4-13-5(3-10)2-8-9-7/h3,5H,2,4H2,1H3 |
| Standard InChI Key | HWTRTFLKLNSWJC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)COC(CN=[N+]=[N-])C=O |
Introduction
Structural and Molecular Properties
Chemical Identity and Nomenclature
Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate is systematically named as methyl 2-(1-azido-3-oxopropan-2-yl)oxyacetate under IUPAC nomenclature. Its structure consists of a central propan-2-yl backbone bearing an azido group () at the 1-position, a ketone () at the 3-position, and an acetoxy methyl ester () at the 2-position . The compound’s Standard InChI key (InChI=1S/C6H9N3O) confirms its unique stereochemical and connectivity features.
Table 1: Molecular Properties of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate
| Property | Value |
|---|---|
| CAS No. | 807617-86-3 |
| Molecular Formula | |
| Molecular Weight | 187.15 g/mol |
| IUPAC Name | Methyl 2-(1-azido-3-oxopropan-2-yl)oxyacetate |
| Key Functional Groups | Azide, ester, ketone |
Synthesis and Reaction Mechanisms
Nucleophilic Substitution Route
The primary synthesis method involves a nucleophilic substitution reaction between methyl 2-bromoacetate and sodium azide () in dimethylformamide (DMF). The reaction proceeds via the displacement of the bromide ion by the azide nucleophile, yielding the target compound with high efficiency. Industrial-scale production often employs continuous flow reactors to optimize temperature (50–80°C) and pressure (1–3 bar), enhancing reaction control and scalability.
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate participates in CuAAC reactions to form 1,2,3-triazoles, a cornerstone of click chemistry . For example, its reaction with terminal alkynes in the presence of Cu(I) catalysts (e.g., CuI) and ligands like tris(benzimidazolylmethyl)amine (TBTA) yields 4-substituted-1,2,3-triazoles under ambient conditions . Formic acid () serves a dual role: protonating sodium azide to generate hydrazoic acid () and reducing Cu(II) to Cu(I), sustaining the catalytic cycle .
Table 2: Optimization of CuAAC Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuI (5 mol %) |
| Ligand | TBTA (2.5 mol %) |
| Solvent | DMF/MeOH (5:1 v/v) |
| Temperature | 40°C |
| Yield | 43–99% (substrate-dependent) |
Applications in Pharmaceutical and Material Science
Bioconjugation and Drug Development
The compound’s azide group enables site-specific bioconjugation of biomolecules. For instance, it has been used to synthesize triazole analogues of losartan, an antihypertensive drug, achieving an 82% yield under modified CuAAC conditions . Such derivatives exhibit enhanced binding affinity to angiotensin II receptors, demonstrating the compound’s utility in structure-activity relationship (SAR) studies .
Recent Advances and Future Directions
Recent studies highlight the use of continuous flow systems to mitigate risks associated with azide handling. Additionally, the development of water-soluble Cu(I) catalysts (e.g., THPTA) enables triazole synthesis in aqueous media, aligning with green chemistry principles . Future research should explore:
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Novel catalytic systems to reduce copper loading.
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Applications in targeted drug delivery systems.
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Scalable production methods for industrial adoption.
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